molecular formula C6H5BrO2S B1314318 Methyl 4-bromothiophene-2-carboxylate CAS No. 62224-16-2

Methyl 4-bromothiophene-2-carboxylate

Cat. No. B1314318
Key on ui cas rn: 62224-16-2
M. Wt: 221.07 g/mol
InChI Key: HPZXLAIWCQLSAR-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a solution of 4-bromo-2-thiophenecarboxylic acid (25 g, 121 mmol) in methanol (241 ml) was added sulfuric acid (32 ml, 604 mmol). The resulting solution stirred at 50° C. over 4d. The solution was partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and used directly without further purification providing methyl 4-bromo-2-thiophenecarboxylate (26 g, 118 mmol, 97% yield), LCMS (ES) m/e 222 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
241 mL
Type
reactant
Reaction Step One
[Compound]
Name
4d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.S(=O)(=O)(O)O.[CH3:15]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:15])=[O:8])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)O
Name
Quantity
32 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
241 mL
Type
reactant
Smiles
CO
Step Two
Name
4d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used directly without further purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 118 mmol
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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